molecular formula C10H13N3O6 B1666898 alpha-Glutamylthymine CAS No. 76567-27-6

alpha-Glutamylthymine

Cat. No.: B1666898
CAS No.: 76567-27-6
M. Wt: 271.23 g/mol
InChI Key: XHGJNVZDOQDSDY-LURJTMIESA-N
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Description

Alpha-Glutamylthymine is a hypermodified base found in DNA. It is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. This compound is notable for its unique structural modification, which involves the addition of a glutamyl group to the thymine base. This modification can influence the stability and function of DNA, making this compound an interesting subject of study in the fields of genetics and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Glutamylthymine typically involves the chemical modification of thymine. One common method includes the reaction of thymine with a glutamyl donor under specific conditions that facilitate the formation of the glutamyl-thymine bond. This process often requires the use of catalysts and controlled temperature and pH conditions to ensure the desired modification is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. These reactors can precisely control the reaction conditions, such as temperature, pressure, and pH, to optimize the yield and purity of the compound. The process may also include purification steps, such as crystallization or chromatography, to isolate the this compound from other reaction by-products .

Chemical Reactions Analysis

Types of Reactions: Alpha-Glutamylthymine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of this compound, while reduction may yield a more reduced form. Substitution reactions can result in various derivatives of this compound with different functional groups .

Scientific Research Applications

Alpha-Glutamylthymine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-Glutamylthymine involves its incorporation into DNA, where it can influence the structure and function of the nucleic acid. The glutamyl group can interact with other molecules in the cell, potentially affecting DNA replication, repair, and transcription. The specific molecular targets and pathways involved in these processes are still under investigation, but it is believed that this compound may play a role in regulating gene expression and maintaining genomic stability .

Comparison with Similar Compounds

Alpha-Glutamylthymine can be compared with other hypermodified DNA bases, such as:

Uniqueness: this compound is unique due to its specific glutamyl modification, which can have distinct effects on DNA structure and function compared to other modifications. This uniqueness makes it a valuable compound for studying the impact of DNA modifications on genetic regulation and stability .

Properties

IUPAC Name

(2S)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c14-7(15)2-1-6(9(17)18)11-3-5-4-12-10(19)13-8(5)16/h4,6,11H,1-3H2,(H,14,15)(H,17,18)(H2,12,13,16,19)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGJNVZDOQDSDY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CNC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)CN[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997907
Record name N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76567-27-6
Record name alpha-Glutamylthymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076567276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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